![molecular formula C17H15FO3 B11724078 3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C17H15FO3 It is characterized by the presence of a fluorophenyl group and an ethylphenoxy group attached to a propenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylphenol and 5-fluoro-2-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-ethylphenol with 5-fluoro-2-nitrobenzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is then coupled with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(4-ethylphenoxy)phenyl]prop-2-enoic acid
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Uniqueness
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is unique due to the presence of both a fluorophenyl group and an ethylphenoxy group, which impart distinct chemical and biological properties compared to similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C17H15FO3 |
|---|---|
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20) |
Clé InChI |
FQAVQTSHGYTFEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


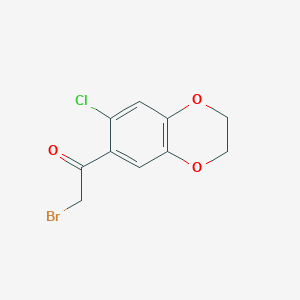
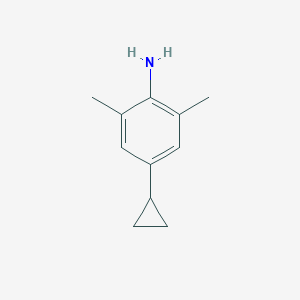
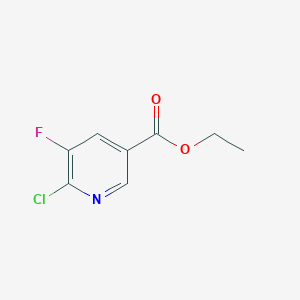
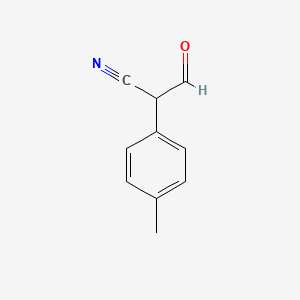

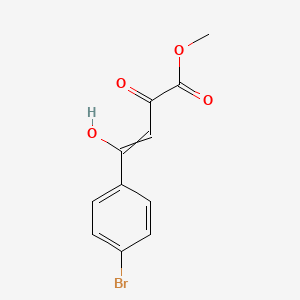



![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
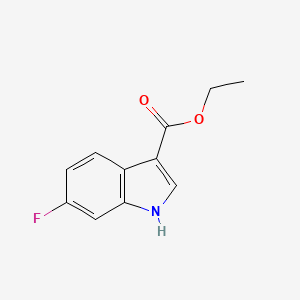
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
